2-{4-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]-2-METHOXYPHENOXY}ACETIC ACID
Overview
Description
2-{4-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]-2-METHOXYPHENOXY}ACETIC ACID is a complex organic compound that features a benzimidazole moiety, a cyano group, and a methoxyphenoxyacetic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]-2-METHOXYPHENOXY}ACETIC ACID typically involves multiple steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes.
Introduction of the Cyano Group: The cyano group can be introduced via a Knoevenagel condensation reaction, where the benzimidazole derivative reacts with malononitrile in the presence of a base.
Methoxyphenoxyacetic Acid Synthesis: The methoxyphenoxyacetic acid can be synthesized by reacting methoxyphenol with chloroacetic acid under basic conditions.
Coupling Reaction: The final step involves coupling the benzimidazole-cyano derivative with the methoxyphenoxyacetic acid using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
Materials Science: The compound’s unique structure may make it useful in the development of organic semiconductors or other advanced materials.
Biological Research: It can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity. The benzimidazole moiety is known to interact with DNA, which could be a potential mechanism for its anticancer activity. The cyano group can also participate in various biochemical interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole.
Cyano-Substituted Compounds: Compounds like cyanocobalamin (Vitamin B12).
Methoxyphenoxyacetic Acid Derivatives: Compounds like mecoprop.
Uniqueness
What sets 2-{4-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]-2-METHOXYPHENOXY}ACETIC ACID apart is its unique combination of functional groups, which can impart a wide range of chemical and biological activities. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-25-17-9-12(6-7-16(17)26-11-18(23)24)8-13(10-20)19-21-14-4-2-3-5-15(14)22-19/h2-9H,11H2,1H3,(H,21,22)(H,23,24)/b13-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMKDUUGQLLDMY-MDWZMJQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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